Amvseflkqaw
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Overview
Description
Amvseflkqaw, also known as Ac2-12, is a synthetic peptide derived from annexin 1. It is known for its anti-inflammatory properties and ability to inhibit leukocyte extravasation. The compound has a molecular weight of 1351.58 and a chemical formula of C63H94N14O17S .
Preparation Methods
Synthetic Routes and Reaction Conditions
Amvseflkqaw is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. The final product is purified using high-performance liquid chromatography (HPLC) to ensure its purity and quality .
Chemical Reactions Analysis
Types of Reactions
Amvseflkqaw undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with others to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Major Products
The major products formed from these reactions include modified peptides with altered disulfide bonds or substituted amino acids, which can significantly impact the peptide’s biological activity .
Scientific Research Applications
Amvseflkqaw has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling and inflammation regulation.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases and conditions.
Industry: Utilized in the development of peptide-based drugs and as a tool in biochemical research.
Mechanism of Action
Amvseflkqaw exerts its effects by mimicking the actions of annexin 1, a protein involved in the regulation of inflammation. The peptide binds to specific receptors on the surface of leukocytes, inhibiting their adhesion and migration. This action helps to reduce inflammation by preventing the accumulation of leukocytes at sites of injury or infection .
Comparison with Similar Compounds
Similar Compounds
Annexin 1 (Ac-AMVSEFLKQAW): The parent protein from which Amvseflkqaw is derived.
Ac2-26: Another peptide derived from annexin 1 with similar anti-inflammatory properties.
Lipocortin 1: A protein with anti-inflammatory effects similar to those of annexin 1.
Uniqueness
This compound is unique due to its specific sequence and modifications, which enhance its stability and biological activity compared to other similar peptides. Its ability to inhibit leukocyte extravasation makes it a valuable tool in inflammation research and potential therapeutic applications .
Properties
Molecular Formula |
C63H94N14O17S |
---|---|
Molecular Weight |
1351.6 g/mol |
IUPAC Name |
4-[[2-[[2-[[2-(2-acetamidopropanoylamino)-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-[[1-[[1-[[6-amino-1-[[5-amino-1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C63H94N14O17S/c1-33(2)28-46(59(89)70-42(20-14-15-26-64)56(86)71-43(21-23-50(65)80)55(85)68-36(6)54(84)75-48(63(93)94)30-39-31-66-41-19-13-12-18-40(39)41)73-60(90)47(29-38-16-10-9-11-17-38)74-57(87)44(22-24-51(81)82)72-61(91)49(32-78)76-62(92)52(34(3)4)77-58(88)45(25-27-95-8)69-53(83)35(5)67-37(7)79/h9-13,16-19,31,33-36,42-49,52,66,78H,14-15,20-30,32,64H2,1-8H3,(H2,65,80)(H,67,79)(H,68,85)(H,69,83)(H,70,89)(H,71,86)(H,72,91)(H,73,90)(H,74,87)(H,75,84)(H,76,92)(H,77,88)(H,81,82)(H,93,94) |
InChI Key |
SUDAISORCUBKHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C |
Origin of Product |
United States |
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